
2-Hydrazinylquinazoline
Descripción general
Descripción
Synthesis Analysis
Quinazolines, including 2-Hydrazinylquinazoline, are a class of nitrogen-containing heterocyclic compounds. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . A novel, simple, and efficient method for the synthesis of dihydroquinazolinones from 2-aminobenzamides and aldehydes using a -Chymotrypsin, followed by dehydrogenation of the intermediates by photocatalysts has been reported .Molecular Structure Analysis
The molecular formula of 2-Hydrazinylquinazoline is C8H8N4. The structure of quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Chemical Reactions Analysis
Quinazolines, including 2-Hydrazinylquinazoline, have broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis
The molecular weight of 2-Hydrazinylquinazoline is 160.18 g/mol. Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
- Applications :
- Anticancer Agents : Researchers have explored 2-Hydrazinylquinazoline derivatives as potential anticancer agents. These compounds may inhibit tumor growth and metastasis .
- Glycogen Synthase Kinase-3 (GSK-3) Inhibitors : Some synthesized 2-Hydrazinylquinazoline derivatives demonstrate potent inhibition of GSK-3, which is relevant for diabetes and neurodegenerative diseases .
- Applications :
- Transition Metal-Catalyzed Reactions : Researchers have developed synthetic methods for quinazolines using transition metal-catalyzed reactions. These approaches enable efficient construction of the quinazoline scaffold .
Medicinal Chemistry and Drug Discovery
Organic Synthesis
Direcciones Futuras
The development of quinazoline derivatives, including 2-Hydrazinylquinazoline, has transformed the treatment of certain diseases and re-energized the field of drug development . Given their advanced pharmaceutical properties, next-generation quinazoline-targeted drugs have the potential to be active beyond traditional applications, opening a spectrum of new possible clinical applications .
Mecanismo De Acción
Target of Action
2-Hydrazinylquinazoline (2-HQ) is a heterocyclic organic compound that has been shown to have diverse biological activities. The primary targets of 2-HQ are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function.
Mode of Action
2-HQ interacts with its targets by inhibiting the function of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 2-HQ can alter gene expression patterns within the cell .
Biochemical Pathways
The inhibition of histone methyltransferase (G9a) and G9a-like protein (GLP) by 2-HQ affects the biochemical pathways related to gene expression . Changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and response to external stimuli .
Result of Action
The molecular and cellular effects of 2-HQ’s action are primarily related to changes in gene expression. By inhibiting histone methyltransferase (G9a) and G9a-like protein (GLP), 2-HQ can alter the methylation status of histones, leading to changes in the expression of genes regulated by these proteins . This can result in various cellular responses, including changes in cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-HQ. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of 2-HQ . Additionally, the cellular environment, including the presence of other proteins and molecules, can influence the efficacy of 2-HQ .
Propiedades
IUPAC Name |
quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMABXRSPZLOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467587 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylquinazoline | |
CAS RN |
36265-27-7 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


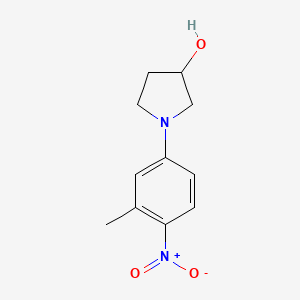
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)


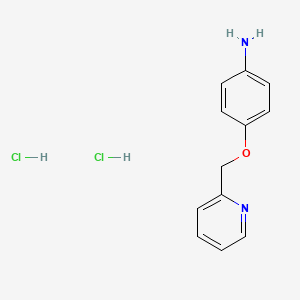
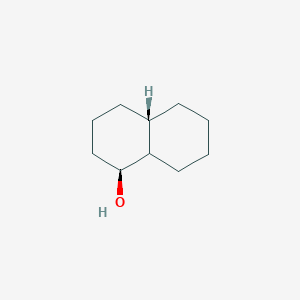

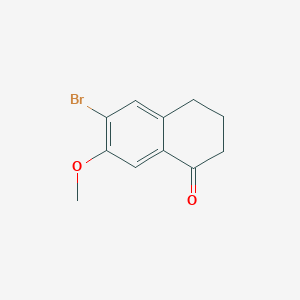


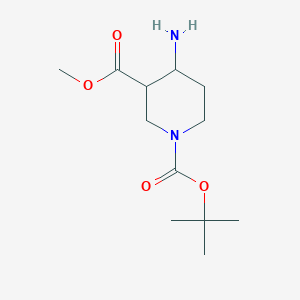
![Methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate](/img/structure/B3132009.png)
